2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine
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Overview
Description
2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine is a complex organic compound that belongs to the class of heterocyclic aromatic compounds These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can significantly influence their chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine typically involves multi-step organic reactions. These steps may include:
Formation of Pyridine Rings: The initial step often involves the formation of pyridine rings through cyclization reactions.
Substitution Reactions: Subsequent steps may involve substitution reactions to introduce various functional groups, such as methyl and phenyl groups.
Coupling Reactions: The final steps often involve coupling reactions to link the pyridine rings together, forming the final complex structure.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: Small-scale production using batch reactors.
Continuous Flow Synthesis: For larger-scale production, continuous flow synthesis methods may be employed to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. These may include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Interaction with DNA/RNA: It may bind to nucleic acids, influencing gene expression and protein synthesis.
Modulation of Receptors: The compound may interact with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler compound with two pyridine rings.
Phenanthroline: Another heterocyclic compound with three nitrogen atoms.
Terpyridine: A compound with three pyridine rings, similar to the target compound.
Uniqueness
2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine is unique due to its complex structure with multiple pyridine rings and various functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C37H26N6 |
---|---|
Molecular Weight |
554.6 g/mol |
IUPAC Name |
2-[4-[3-methyl-5-[2-(6-pyridin-2-ylpyridin-2-yl)pyridin-4-yl]phenyl]pyridin-2-yl]-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C37H26N6/c1-25-20-28(26-14-18-40-36(23-26)34-12-6-10-32(42-34)30-8-2-4-16-38-30)22-29(21-25)27-15-19-41-37(24-27)35-13-7-11-33(43-35)31-9-3-5-17-39-31/h2-24H,1H3 |
InChI Key |
PLEDKRARQVSEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=NC=C2)C3=CC=CC(=N3)C4=CC=CC=N4)C5=CC(=NC=C5)C6=CC=CC(=N6)C7=CC=CC=N7 |
Origin of Product |
United States |
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